4-Octyl-3-(trifluoromethyl)aniline
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Overview
Description
4-Octyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It features a trifluoromethyl group attached to the benzene ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyl-3-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group and the octyl chain to the aniline core. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethylating agent is used to introduce the trifluoromethyl group onto the aromatic ring. The octyl chain can be introduced via Friedel-Crafts alkylation or other alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration of aniline followed by reduction to form the corresponding amine. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions. The octyl chain is then attached using alkylation reactions, often catalyzed by Lewis acids.
Chemical Reactions Analysis
Types of Reactions
4-Octyl-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group directs the incoming electrophile to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Octyl-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Octyl-3-(trifluoromethyl)aniline involves its interaction with molecular targets through its trifluoromethyl and octyl groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The octyl chain further contributes to its hydrophobic interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the octyl chain, making it less hydrophobic.
4-Methyl-3-(trifluoromethyl)aniline: Contains a methyl group instead of an octyl chain, affecting its chemical properties and reactivity.
Uniqueness
4-Octyl-3-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl group and the octyl chain, which together enhance its lipophilicity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H22F3N |
---|---|
Molecular Weight |
273.34 g/mol |
IUPAC Name |
4-octyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H22F3N/c1-2-3-4-5-6-7-8-12-9-10-13(19)11-14(12)15(16,17)18/h9-11H,2-8,19H2,1H3 |
InChI Key |
HLGPPHZPFKMZAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C=C(C=C1)N)C(F)(F)F |
Origin of Product |
United States |
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